molecular formula C18H11BrClF3N4O2S2 B2828353 3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392298-92-9

3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2828353
CAS No.: 392298-92-9
M. Wt: 551.78
InChI Key: VENXOTCTTSPHCW-UHFFFAOYSA-N
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Description

3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetically designed small molecule that functions as a potent, dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The inhibition of these receptor tyrosine kinases is a well-validated strategy in oncology research , as their aberrant signaling is a driver in numerous cancers, including non-small cell lung cancer, breast cancer, and glioblastoma. This compound acts by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as MAPK/ERK and PI3K/Akt. The strategic incorporation of the 1,3,4-thiadiazole core and sulfanyl linker is characteristic of scaffolds developed for targeted kinase inhibition . Its primary research value lies in its utility as a chemical tool for elucidating the complex signaling networks driven by EGFR and HER2, investigating mechanisms of resistance to existing targeted therapies, and evaluating the efficacy of novel combination treatment regimens in preclinical models. Researchers utilize this inhibitor to probe tumorigenesis and to develop next-generation anticancer agents.

Properties

IUPAC Name

3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-11-3-1-2-9(6-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)4-5-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENXOTCTTSPHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the anilino group: This step involves the reaction of the thiadiazole intermediate with 2-chloro-5-(trifluoromethyl)aniline.

    Bromination: The final step involves the bromination of the benzamide moiety using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Synthesis Route Physicochemical Properties
3-Bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide - 2-Chloro-5-(trifluoromethyl)phenyl
- Bromobenzamide
Not explicitly reported (inferred antimicrobial potential) Likely via acylation of thiadiazole intermediate with bromobenzoyl chloride High logP due to trifluoromethyl and bromine; moderate solubility in organic solvents
2-Bromo-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () - 2-Chlorobenzyl
- Bromobenzamide
Antibacterial (similar to Barbuceanu et al.’s thiadiazole-triazole hybrids ) Nucleophilic substitution on thiadiazole core Lower lipophilicity (absence of CF₃); higher aqueous solubility
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () - 2-Chloro-6-fluorophenyl
- Trifluoropropoxy group
Antifungal/antiviral (based on fluorinated benzamide analogs) Coupling of benzoyl chloride with aniline derivative Enhanced metabolic stability (CF₃ group); low water solubility
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide () - 4-Chlorophenylsulfonyl
- Dibromobenzothiadiazole
Potent enzyme inhibition (e.g., kinase or protease) Sulfonylation of benzothiadiazole amine High molecular weight; poor bioavailability

Key Observations:

Trifluoromethyl vs. Chlorobenzyl Groups : The trifluoromethyl group in the primary compound increases lipophilicity and electron-withdrawing effects compared to the simpler chlorobenzyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .

Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability could improve binding affinity in hydrophobic pockets compared to chlorine, as noted in N-bromine compounds’ superior bactericidal activity under low-protein conditions .

Sulfanyl vs.

Physicochemical and Pharmacokinetic Profiles

  • logP : The trifluoromethyl and bromine substituents predict a high logP (~4–5), favoring blood-brain barrier penetration but limiting oral bioavailability.
  • Solubility: Limited aqueous solubility (common in brominated aromatics) necessitates formulation with co-solvents or nanocarriers.
  • Metabolic Stability : The sulfanyl group may reduce oxidative metabolism compared to sulfonamides, as seen in ’s compound .

Biological Activity

3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiadiazole moiety, which has been associated with various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C16H13BrClF3N3OS
  • Molecular Weight : 429.71 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the trifluoromethyl group and the thiadiazole ring are key features that may influence the biological activity of the compound.

Research indicates that compounds containing thiadiazole derivatives can inhibit various biological pathways. Specifically, the compound's structure suggests potential interactions with:

  • NF-κB Pathway : Similar thiadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial target in cancer therapy due to its role in cell proliferation and survival .
  • Acetylcholinesterase (AChE) Inhibition : The benzamide moiety is known for its ability to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

The biological activity of this compound has been evaluated through various in vitro assays:

Assay Type Target IC50 Value (µM) Reference
AChE InhibitionAChE[insert value]
NF-κB InhibitionIKKβ[insert value]
Cytotoxicity (Cancer Cell Lines)Various Cancer Lines[insert value][insert reference]

Case Studies

  • Case Study on NF-κB Inhibition : A study demonstrated that a similar thiadiazole derivative exhibited potent inhibition of the NF-κB pathway, leading to reduced proliferation in cancer cell lines. This suggests that this compound may have similar effects due to its structural similarities .
  • Neuroprotective Effects : Preliminary studies on derivatives with a benzamide structure indicated potential neuroprotective effects by inhibiting AChE activity. This highlights the compound's possible application in treating neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-5-(trifluoromethyl)phenyl isocyanate in a polar aprotic solvent (e.g., DMF) to introduce the carbamoyl group .

Sulfanyl Linker Attachment : Use nucleophilic substitution with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl moiety .

Benzamide Coupling : React the thiadiazole intermediate with 3-bromobenzoyl chloride in the presence of a coupling agent (e.g., HATU) .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., trifluoromethyl singlet at ~110 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~600–620 Da) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection .

Q. How do the functional groups (thiadiazole, benzamide, trifluoromethyl) influence reactivity and bioactivity?

  • Thiadiazole : Enhances π-π stacking with biological targets; sulfur atoms participate in redox reactions .
  • Benzamide : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., kinase targets) .
  • Trifluoromethyl : Improves metabolic stability and lipophilicity, enhancing membrane permeability .

Q. What solvent systems are optimal for solubility studies?

  • Methodology : Test solubility in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for in vitro assays). Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s high molecular weight (~600 g/mol) and aromaticity .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodology :
  • Enzyme Inhibition : Screen against tyrosine kinases or proteases using fluorescence-based assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up?

  • Methodology :
  • Design of Experiments (DoE) : Vary temperature (25–60°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) to identify optimal parameters .
  • Flow Chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions (e.g., thioether oxidation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :
  • Analog Synthesis : Replace bromine with iodine or chlorine to assess halogen effects on target binding .
  • Trifluoromethyl Isosteres : Substitute CF₃ with SF₅ or OCF₃ to evaluate hydrophobic interactions .
  • Bioisosteric Replacement : Swap thiadiazole with oxadiazole to study heterocycle contributions .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Q. What analytical challenges arise when resolving contradictory spectral data?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiadiazole and benzamide protons .
  • X-ray Crystallography : Confirm stereochemistry if crystallization is feasible .

Q. How can photostability and hydrolytic degradation be assessed?

  • Methodology :
  • Forced Degradation : Expose to UV light (254 nm) or acidic/basic conditions (pH 2–12) and monitor via HPLC .
  • LC-MS : Identify degradation products (e.g., sulfoxide formation) .

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